molecular formula C21H26N6OS B14955328 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14955328
M. Wt: 410.5 g/mol
InChI Key: XNRLIRQOBWKDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide features a multifunctional structure:

  • A 4-phenyl-1,3-thiazole moiety linked via an ethyl group to the acetamide backbone.
  • A cyclohexyl substituent modified with a 1H-1,2,3,4-tetraazole ring.

Properties

Molecular Formula

C21H26N6OS

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C21H26N6OS/c28-19(13-21(10-5-2-6-11-21)15-27-16-23-25-26-27)22-12-9-20-24-18(14-29-20)17-7-3-1-4-8-17/h1,3-4,7-8,14,16H,2,5-6,9-13,15H2,(H,22,28)

InChI Key

XNRLIRQOBWKDGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCCC2=NC(=CS2)C3=CC=CC=C3)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Tetrazole-Cyclohexylacetamide Intermediate

Convergent Synthesis via Amide Coupling

Coupling Reagent Selection

The final step involves coupling the carboxylic acid (or activated derivative) with the amine. Common methods include:

  • Carbodiimide-Mediated Coupling : Ethylcarbodiimide hydrochloride (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or DMF.
  • Schlenk Equilibrium : Direct reaction of the acid chloride with the amine in the presence of triethylamine (Et₃N) as a base.

Table 1: Comparative Analysis of Coupling Methods

Method Reagents/Conditions Yield (%) Purity (%) Reference
EDC/HOBt DMF, RT, 12 h 78–82 95
Acid Chloride + Et₃N DCM, 0°C→RT, 4 h 85–88 97
Mixed Anhydride Isobutyl chloroformate, Et₃N, THF 72–75 93

The acid chloride route offers higher yields and purity, though it requires stringent moisture control.

Optimization Challenges and Solutions

Steric Hindrance at the Cyclohexyl Position

The tetrazole group’s bulkiness at the cyclohexyl 1-position may hinder amide bond formation. Strategies to mitigate this include:

  • Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while improving conversion rates.
  • High-Dilution Conditions : Minimizing intermolecular side reactions by maintaining low concentrations (<0.1 M).

Tetrazole Stability Under Reaction Conditions

Tetrazoles are thermally sensitive; decomposition above 150°C necessitates low-temperature protocols. Patent CN105131026A highlights the use of two-component catalysts (e.g., dimethylaniline and imidazole) to accelerate reactions at milder temperatures (40–60°C), which could be adapted for tetrazole stability.

Purification of Hydrophobic Intermediates

The compound’s hydrophobic nature complicates crystallization. Patent WO2019016828A1 recommends amorphous solid dispersion techniques using polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to enhance solubility during purification.

Scalability and Industrial Considerations

Catalytic Hydrogenation

Key steps involving nitro reductions or alkene saturations (e.g., cyclohexanone derivatives) employ palladium on carbon (Pd/C) under hydrogen gas (H₂) at 3–5 bar pressure. Patent WO2019016828A1 reports yields >90% for analogous cyclohexyl intermediates using 5% Pd/C in ethanol.

Solvent Recovery and Sustainability

The synthesis’s environmental footprint is reduced by:

  • Solvent Recycling : Distillation recovery of DCM and DMF.
  • Aqueous Workup : Replacement of chlorinated solvents with ethyl acetate/water mixtures where feasible.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions could target the tetraazole ring or the cyclohexyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor for specific enzymes.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Could be explored for its therapeutic effects in various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Could be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Groups

Table 1: Key Structural Attributes of Analogues
Compound Name (Reference) Molecular Formula Key Functional Groups Unique Substituents
Target Compound C₂₃H₂₈N₆OS Thiazole, tetraazole, cyclohexyl, acetamide Cyclohexyl-tetraazole hybrid
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Thiazole, dichlorophenyl, acetamide Dichlorophenyl
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide C₂₁H₁₈ClN₄O₂ Triazole, naphthalene, chlorophenyl, acetamide Naphthalene-oxy-triazole
N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide C₂₅H₁₈N₈O₅S Thiazole, triazole, nitro groups, acetamide Nitroquinoxaline-oxy-triazole

Key Observations :

  • The target compound’s cyclohexyl-tetraazole group distinguishes it from analogues with aromatic substituents (e.g., naphthalene in or nitroquinoxaline in ). This may enhance metabolic stability due to reduced π-π stacking interactions.
  • The tetraazole ring (1H-1,2,3,4-tetraazole) offers four nitrogen atoms , increasing hydrogen-bonding capacity compared to triazole-containing analogues .

Key Observations :

  • The target compound’s tetraazole synthesis likely employs click chemistry (CuAAC), analogous to triazole derivatives . However, tetraazoles may require modified conditions due to higher ring strain.
  • Carbodiimide coupling (e.g., EDC·HCl in ) is common for acetamide bond formation, suggesting a plausible route for the target’s acetamide linkage.

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data Comparison
Compound (Reference) IR Peaks (cm⁻¹) ¹H/¹³C NMR Features HRMS [M+H]+
Target Compound Anticipated: C=O (~1670), N–H (~3300), C–N (~1280) Cyclohexyl protons (δ 1.2–2.5), tetraazole (δ 8.3–8.5) Not reported
6b C=O (1682), N–H (3292), NO₂ (1504) Aromatic H (δ 7.2–8.4), triazole (δ 8.36) 404.1359 (calc.), 404.1348 (found)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C=O (1678), N–H (3291) Dichlorophenyl (δ 7.4–7.9), thiazole (δ 6.9) Not reported

Key Observations :

  • The target’s tetraazole ring would likely show distinct ¹H NMR signals (e.g., δ 8.3–8.5 for triazoles in vs. δ 8.5–9.0 for tetraazoles).
  • IR spectra for acetamide derivatives consistently show C=O stretches near 1670–1680 cm⁻¹ .

Q & A

Q. What synthetic strategies are recommended for constructing the thiazole and tetraazole moieties in this compound?

  • Methodological Answer : The thiazole ring can be synthesized via condensation of 2-amino-4-phenylthiazole with chloroacetyl chloride in dioxane/triethylamine, followed by purification via recrystallization (ethanol-DMF) . The tetraazole group is best introduced using "click chemistry" (azide-alkyne cycloaddition), leveraging copper(I)-catalyzed reactions to ensure regioselectivity and high yield . For the cyclohexylacetamide core, alkylation of cyclohexanol derivatives with chloromethyl-tetraazole precursors under basic conditions (e.g., K₂CO₃ in DMF) is effective.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the cyclohexyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of crystal structure and spatial arrangement (if single crystals are obtainable) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., elastase or kinase assays) to quantify IC₅₀ values .
  • Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines to evaluate cytotoxicity .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sterically hindered cyclohexyl-tetraazole intermediate?

  • Methodological Answer :
  • Catalysis : Use Pd-mediated cross-coupling or microwave-assisted synthesis to reduce reaction time and improve yield .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
  • Protection/Deprotection : Temporarily protect the tetraazole group with tert-butyloxycarbonyl (Boc) to prevent side reactions during cyclohexyl functionalization .

Q. How should researchers resolve conflicting data between computational binding predictions and experimental activity results?

  • Methodological Answer :
  • Docking Validation : Re-run molecular docking with explicit solvent models and flexible protein loops to improve accuracy .
  • Mutagenesis Studies : Test binding affinity against protein mutants to identify critical residues overlooked in simulations .
  • Synchrotron Crystallography : Obtain high-resolution protein-ligand co-crystal structures to validate binding poses .

Q. What strategies mitigate off-target effects in cellular assays for this compound?

  • Methodological Answer :
  • Proteome Profiling : Use affinity-based chemoproteomics (e.g., thermal shift assays) to identify unintended targets .
  • Isoform Selectivity : Design isoform-specific assays (e.g., kinase panel screens) to rule out cross-reactivity .
  • Metabolomic Analysis : LC-MS-based metabolomics to detect pathway perturbations unrelated to the primary target .

Q. How can the metabolic stability of this compound be assessed preclinically?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human/rodent microsomes and quantify parent compound degradation via LC-MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Stable Isotope Tracing : Use ¹³C-labeled analogs to track metabolic pathways in hepatocyte models .

Data Analysis & Troubleshooting

Q. How to address discrepancies in NMR spectra (e.g., unexpected peaks or splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D Experiments : Perform COSY, HSQC, and NOESY to assign ambiguous signals and confirm connectivity .
  • Impurity Profiling : Compare with LC-MS data to determine if peaks arise from synthetic byproducts .

Q. What steps validate the biological relevance of in silico-predicted targets?

  • Methodological Answer :
  • CRISPR Knockout : Generate target-knockout cell lines and compare compound efficacy vs. wild-type .
  • RNA Sequencing : Identify transcriptional changes consistent with target modulation .
  • In Vivo Pharmacodynamics : Measure biomarker changes in animal models post-treatment .

Safety & Handling

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential volatility of intermediates (e.g., chloroacetyl chloride) .
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.